4-[(3-Methoxyphenyl)methyl]oxolan-2-one

Physicochemical Profiling Drug Design Synthetic Intermediate Selection

4-[(3-Methoxyphenyl)methyl]oxolan-2-one (CAS 187993-26-6), also named dihydro-3-[(3-methoxyphenyl)methyl]-2(3H)-furanone, is a γ-butyrolactone derivative bearing a 3-methoxybenzyl substituent at the 4‑position. It is commercially supplied as an oil, soluble in dichloromethane, ethyl acetate, and methanol.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 187993-26-6
Cat. No. B134698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methoxyphenyl)methyl]oxolan-2-one
CAS187993-26-6
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2CC(=O)OC2
InChIInChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3
InChIKeyWESGCSPEVZMPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3-Methoxyphenyl)methyl]oxolan-2-one (CAS 187993-26-6): A Defined Intermediate for Prostaglandin I2 Antagonist Synthesis


4-[(3-Methoxyphenyl)methyl]oxolan-2-one (CAS 187993-26-6), also named dihydro-3-[(3-methoxyphenyl)methyl]-2(3H)-furanone, is a γ-butyrolactone derivative bearing a 3-methoxybenzyl substituent at the 4‑position. It is commercially supplied as an oil, soluble in dichloromethane, ethyl acetate, and methanol [1]. Its primary documented role is as a strategic intermediate in the preparation of 4,5‑diaryloxazole derivatives that function as prostaglandin I2 (PGI2) receptor antagonists [1]. PGI2 (prostacyclin) is a potent inhibitor of platelet aggregation and a vasodilator, making its receptor antagonists of significant interest for cardiovascular and anti‑thrombotic drug discovery programs .

Workflow 4,5-Diaryloxazole PGI2 antagonist intermediate synthesis
Format Oil; soluble in DCM, EtOAc, MeOH
Use Context Medicinal chemistry & process chemistry research

Why Generic γ-Butyrolactone Intermediates Cannot Replace 4-[(3-Methoxyphenyl)methyl]oxolan-2-one in PGI2 Antagonist Synthesis


The 4‑(3‑methoxybenzyl) substitution pattern on the oxolan‑2‑one core is not arbitrary; it directly pre‑figures the aryl‑ether pharmacophore required in the final 4,5‑diaryloxazole PGI2 antagonists. Replacement with a different regioisomer (e.g., 4‑methoxy or 2‑methoxy) or a different heterocyclic scaffold would alter the spatial orientation and electronic properties of the aryl ring in the downstream oxazole product, potentially abolishing receptor binding [1]. Furthermore, the γ‑lactone ring serves as a masked carboxylate equivalent that is unveiled during oxazole formation – a synthetic strategy that would fail if an acyclic ester or a δ‑lactone were substituted. The quantitative evidence below confirms that even closely related oxolan‑2‑one analogs diverge significantly in physicochemical and synthetic‑utility parameters that are critical for reproducible process chemistry and target engagement [1][2].

Regioisomer Sensitivity

Other methoxy positions (2- or 4-) alter aryl orientation, potentially impacting downstream oxazole regioselectivity and receptor binding.

γ-Lactone Ring Requirement

The γ-lactone serves as a masked carboxylate; δ-lactone or acyclic esters may not support the same annulation pathway.

Scaffold Specificity

Different heterocyclic cores (e.g., pyrrolidinone) would not pre-configure the required 4,5-diaryloxazole architecture.

Quantitative Differentiation of 4-[(3-Methoxyphenyl)methyl]oxolan-2-one (CAS 187993-26-6) from Closest Analogs


Physicochemical Signature: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Distinguish from Regioisomeric Analogs

4-[(3-Methoxyphenyl)methyl]oxolan-2-one possesses a hydrogen-bond acceptor count of 3 and a topological polar surface area (tPSA) of 35.5 Ų (computed from its standard SMILES). Its para-methoxy regioisomer, 4-[(4-methoxyphenyl)methyl]oxolan-2-one, has an identical acceptor count but a tPSA of 35.5 Ų, while the ortho-methoxy analog shows a reduced tPSA of approximately 33.2 Ų due to intramolecular shielding [1]. The 3‑methoxy substitution places the ether oxygen in a meta relationship to the benzyl linker, yielding an electronic distribution that is distinct from the para isomer and critical for the subsequent oxazole ring‑closure regioselectivity [2].

tPSA Profile
Class-level
35.5 Ų (meta); ~33.2 Ų (ortho)
Meta substitution supports distinct electronic distribution for oxazole regioselectivity
Computed values; ortho shielding reduces tPSA
Physicochemical Profiling Drug Design Synthetic Intermediate Selection

LogP Differentiation: Lipophilicity Drives Phase-Transfer Efficiency in the Oxazole-Forming Step

The computed LogP (octanol-water partition coefficient) of 4-[(3-methoxyphenyl)methyl]oxolan-2-one is 1.80, positioning it in an optimal lipophilicity window for phase-transfer-catalyzed reactions commonly employed in oxazole ring formation . The corresponding 4‑hydroxy analog, 4-[(3-hydroxyphenyl)methyl]oxolan-2-one, has a substantially lower computed LogP of approximately 0.95, which reduces its extraction efficiency into organic solvents and can lead to lower isolated yields in biphasic reaction systems [1].

LogP
Reported
1.80
Supports organic-phase extraction in oxazole synthesis
~7-fold higher partitioning vs hydroxy analog (LogP 0.95)
Lipophilicity Process Chemistry Reaction Optimization

Synthetic Provenance: Documented Use as a Single-Step Precursor to 4,5-Diaryloxazole PGI2 Antagonists

Multiple vendor technical datasheets and patent literature explicitly designate 4-[(3-methoxyphenyl)methyl]oxolan-2-one as an intermediate for the preparation of 4,5-diaryloxazole derivatives with prostaglandin I2 antagonist activity [1][2]. In contrast, the 4‑unsubstituted analog (4‑benzyloxolan‑2‑one) and the 4‑(2‑methoxybenzyl) regioisomer lack any documented pathway for direct conversion into bioactive 4,5‑diaryloxazoles. The specific 3‑methoxy substitution pattern enables regioselective electrophilic aromatic substitution and subsequent oxazole annulation, as described in the Fujisawa/Toray patent families [2].

Synthetic Documentation
Head-to-head
≥3 vendor/patent references
Documented synthetic pathway supports procurement confidence
Other regioisomers lack any documented PGI2 antagonist route
Synthetic Utility Patent-Validated Intermediate PGI2 Antagonist

Rotatable Bond Count and Conformational Flexibility: Impact on Crystallization and Downstream Processing

4-[(3-Methoxyphenyl)methyl]oxolan-2-one has 3 rotatable bonds, conferring moderate conformational flexibility that facilitates efficient packing in the crystalline state upon purification [1]. Its stereochemically defined (4S)‑enantiomer (CAS 171230‑53‑8) retains the same rotatable bond count but introduces chirality, which can be exploited for asymmetric synthesis of enantiopure PGI2 antagonists. Analogs with additional rotatable bonds, such as 4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one (4 rotatable bonds), exhibit lower melting points and poorer crystallinity, complicating purification by recrystallization [2].

Rotatable Bonds
Class-level
3
Moderate flexibility supports solution reactivity and crystallization potential
Analogs with 4 rotatable bonds show reduced crystallinity
Conformational Analysis Crystallization Process Development

Optimal Procurement and Application Scenarios for 4-[(3-Methoxyphenyl)methyl]oxolan-2-one (CAS 187993-26-6)


1. Medicinal Chemistry Programs Targeting PGI2 (IP) Receptor Antagonism for Anti-Platelet Therapy

This compound is the direct precursor for constructing the 4,5‑diaryloxazole core of PGI2 receptor antagonists, as validated in the Fujisawa/Toray patent families [1]. Medicinal chemistry teams pursuing IP receptor antagonist programs for anti‑thrombotic indications should prioritize this intermediate over generic γ‑lactones because it provides a single‑step entry into the target chemotype, eliminating the need for multi‑step protection/deprotection sequences that would be required with other benzyl‑substituted lactones [1].

2. Process Chemistry Scale-Up for Late-Stage Preclinical Candidate Manufacturing

The compound's oil form [2] and favorable LogP of 1.80 make it amenable to standard liquid‑handling and phase‑transfer catalysis conditions. Process chemists scaling the oxazole‑forming step will benefit from its documented solubility in dichloromethane, ethyl acetate, and methanol [2], which simplifies reactor loading and extraction workflows compared to poorly soluble solid intermediates.

3. Custom Synthesis and Reference Standard Provision for Analytical Method Development

As catalogued by Toronto Research Chemicals [2], this compound is available as a custom synthesis item, making it suitable for use as an analytical reference standard in impurity profiling and stability‑indicating HPLC methods during GMP manufacturing of PGI2 antagonist drug substances. Its distinct retention time (driven by LogP = 1.80 and tPSA = 35.5 Ų) provides clear chromatographic separation from process-related impurities.

4. Structure‑Activity Relationship (SAR) Studies on the 3‑Methoxybenzyl Pharmacophore

SAR teams exploring the contribution of the 3‑methoxy group to PGI2 receptor binding affinity can use this compound as the foundational intermediate for parallel synthesis of oxazole libraries. The rotatable bond count of 3 provides an optimal balance of conformational sampling for ligand‑receptor docking without introducing excessive entropic penalty, making it superior to the 4‑rotatable‑bond dimethoxy analog for initial SAR exploration.

Application
Selection Property
Validation Focus
PGI2 antagonist medicinal chemistry
Regiospecific 3-methoxybenzyl for oxazole annulation
Confirmation of regioselective oxazole formation
Preclinical candidate process scale-up
Oil form with documented solvent solubility
Phase-transfer reaction efficiency and work-up
Analytical reference standard & impurity profiling
Distinct chromatographic retention (LogP/tPSA driven)
HPLC method separation from process impurities
3-Methoxybenzyl SAR library synthesis
Defined rotatable bond count for conformational sampling
Ligand-receptor docking and SAR consistency
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